molecular formula C6H12O3 B14720561 4,4,5,5-Tetramethyl-1,2,3-trioxolane CAS No. 14582-05-9

4,4,5,5-Tetramethyl-1,2,3-trioxolane

Cat. No.: B14720561
CAS No.: 14582-05-9
M. Wt: 132.16 g/mol
InChI Key: VYBWZPRMSKKTKA-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-1,2,3-trioxolane is an organic compound with the molecular formula C6H12O3. It is a member of the trioxolane family, characterized by a three-membered ring containing three oxygen atoms. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-1,2,3-trioxolane typically involves the reaction of tetramethyl ethylene with ozone. The process is carried out under controlled conditions to ensure the formation of the desired trioxolane ring. The reaction is usually performed at low temperatures to prevent the decomposition of the product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5-Tetramethyl-1,2,3-trioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can break the trioxolane ring, leading to the formation of simpler compounds.

    Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions vary widely, but they often include smaller organic molecules and various oxygenated compounds.

Scientific Research Applications

4,4,5,5-Tetramethyl-1,2,3-trioxolane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying the behavior of trioxolanes.

    Biology: The compound’s stability and reactivity make it useful in biochemical studies, particularly in understanding oxidative stress and related processes.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-1,2,3-trioxolane exerts its effects involves the formation and cleavage of the trioxolane ring. This process generates reactive oxygen species (ROS), which can interact with various molecular targets, including proteins, lipids, and nucleic acids. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde

Comparison: 4,4,5,5-Tetramethyl-1,2,3-trioxolane is unique due to its trioxolane ring structure, which imparts distinct chemical properties compared to other similar compounds like dioxaborolanes. These differences make it particularly useful in applications requiring stable yet reactive oxygen-containing compounds.

Properties

CAS No.

14582-05-9

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

4,4,5,5-tetramethyltrioxolane

InChI

InChI=1S/C6H12O3/c1-5(2)6(3,4)8-9-7-5/h1-4H3

InChI Key

VYBWZPRMSKKTKA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OOO1)(C)C)C

Origin of Product

United States

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